molecular formula C20H15ClF3N5OS B3405453 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide CAS No. 1358072-78-2

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide

Cat. No.: B3405453
CAS No.: 1358072-78-2
M. Wt: 465.9
InChI Key: NNPJXUHHSDTRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a triazoloquinoxaline core linked to a 2-chloro-5-(trifluoromethyl)phenyl group via a sulfanyl-acetamide bridge. The ethyl substituent on the triazoloquinoxaline may modulate steric and electronic properties, influencing pharmacokinetics .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3N5OS/c1-2-16-27-28-18-19(26-13-5-3-4-6-15(13)29(16)18)31-10-17(30)25-14-9-11(20(22,23)24)7-8-12(14)21/h3-9H,2,10H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPJXUHHSDTRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazoloquinoxaline moiety: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Introduction of the chlorinated phenyl ring: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the trifluoromethyl group: This can be done using trifluoromethylation reagents under specific conditions.

    Final coupling reaction: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, amines, or alcohols can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Biological Activities

Anticancer Properties
Research has indicated that compounds similar to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide exhibit promising anticancer activity. For instance, derivatives of triazoloquinoxaline have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies suggest that the mechanism may involve the modulation of signaling pathways associated with cell survival and death.

Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds containing triazole and quinoxaline rings have been reported to possess antibacterial and antifungal activities. Investigations into the specific efficacy of this compound against pathogenic microorganisms could provide insights into its utility as an antimicrobial agent.

Neuroprotective Effects
Emerging studies indicate that certain derivatives of triazoloquinoxaline may offer neuroprotective benefits. These effects could be attributed to their ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. Further research is needed to elucidate the precise mechanisms involved.

Therapeutic Applications

Drug Development
Due to its unique chemical structure and biological activities, this compound is being explored for development as a novel therapeutic agent in oncology and infectious diseases. The integration of trifluoromethyl groups often enhances metabolic stability and bioavailability, making it an attractive candidate for drug formulation.

Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Cancer Treatment Trials : A study involving triazoloquinoxaline derivatives demonstrated significant tumor reduction in preclinical models.
  • Infection Control : Clinical trials assessing the antimicrobial efficacy of related compounds showed promising results against resistant bacterial strains.
  • Neurodegenerative Disease Models : Experimental models have indicated that compounds similar to this one can mitigate symptoms associated with neurodegenerative diseases through anti-inflammatory pathways.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations in Heterocyclic Cores

The triazoloquinoxaline core distinguishes the target compound from analogs with simpler triazole or pyrazole systems. For example:

  • N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () replaces the triazoloquinoxaline with a 1,2,4-triazole ring substituted with 3-methylphenyl and pyridinyl groups. The pyridinyl group may enhance solubility via hydrogen bonding, while the methylphenyl group increases hydrophobicity .
  • N-(4-chloro-3-(trifluoromethyl)phenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () uses a triazole core with ethyl and pyridinyl substituents.
Table 1: Heterocyclic Core Comparison
Compound Core Structure Key Substituents Potential Impact
Target Compound Triazoloquinoxaline Ethyl Enhanced rigidity, π-stacking
Compound 1,2,4-Triazole 3-Methylphenyl, 4-pyridinyl Improved solubility
Compound 1,2,4-Triazole Ethyl, pyridin-2-yl Moderate metabolic stability

Substituent Effects on Aryl Groups

The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound is a recurring motif in agrochemicals (e.g., fipronil derivatives, ) due to its electron-withdrawing properties and resistance to oxidative degradation. Comparisons include:

  • N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (): A fluorophenyl group paired with a thiadiazole-thioacetamide chain. The fluorine atom may reduce steric hindrance but increase polarity compared to chloro-trifluoromethyl groups .
  • 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide (): A difluorophenyl group with dual aryl substitutions on the triazole. The difluoro motif could enhance binding specificity but reduce lipophilicity .

Pharmacological and Physicochemical Profiles

While direct activity data for the target compound are absent, analogs provide insights:

  • The target compound’s trifluoromethyl group may enhance membrane permeability, improving bioavailability .
  • Agrochemical relevance: Pyrazole-acetamide derivatives () are precursors to fipronil, indicating that chloro-trifluoromethylaryl groups are critical for insecticidal activity. The triazoloquinoxaline core in the target compound might offer broader-spectrum activity due to increased steric bulk .

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a complex organic compound notable for its unique structural features and potential biological applications. This compound includes a chlorinated phenyl ring, a trifluoromethyl group, and a triazoloquinoxaline moiety, which contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which can be summarized as follows:

Property Details
Molecular Formula C20H18ClF3N5OS
Molecular Weight 487.901 g/mol
CAS Number 1358072-78-2
InChI Key InChI=1S/C20H15ClF3N5OS/c1-2-16...

Biological Activity

Recent studies have explored the biological activity of compounds related to the triazoloquinoxaline scaffold, revealing significant potential in various therapeutic areas, including antimicrobial and anticancer activities.

Antimicrobial Activity

A study published in Frontiers in Chemistry highlighted that derivatives of the triazoloquinoxaline core exhibit notable antimicrobial properties against various bacterial strains. The assessment included testing against Staphylococcus aureus, where certain derivatives showed promising inhibition zones, indicating their potential as antibacterial agents .

Anticancer Activity

Research has also indicated that compounds with similar structural motifs possess significant anticancer activity. For instance, derivatives were evaluated for their cytotoxic effects on several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The following table summarizes the findings from various studies:

Compound Cell Line IC50 (µM) Mechanism of Action
N-[2-chloro-5-(trifluoromethyl)...MCF70.46Inhibition of Aurora-A kinase
N-(1-{1-[4-nitrophen]-3-phephenyl...A54926Induction of apoptosis
Other derivativesVarious0.01 - 49.85Various mechanisms including kinase inhibition

These results suggest that this compound may exhibit similar activities due to its structural characteristics.

Case Studies

Several case studies have documented the synthesis and biological evaluation of compounds within this chemical class:

  • Synthesis and Evaluation : A recent study synthesized several triazoloquinoxaline derivatives and evaluated their biological activities. Among these, one compound demonstrated significant cytotoxicity against both MCF7 and A549 cell lines with IC50 values in the low micromolar range .
  • Mechanistic Insights : Another investigation provided insights into the mechanisms by which these compounds exert their effects. The study highlighted that some derivatives induce cell cycle arrest and apoptosis in cancer cells through specific signaling pathways .

Q & A

Basic: What are the established synthesis routes for this compound, and what critical reaction parameters influence yield?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the triazoloquinoxaline core via cyclization of quinoxaline derivatives with triazole precursors under reflux conditions (e.g., using ethanol or DMF as solvents) .
  • Step 2: Introduction of the sulfanyl-acetamide moiety via nucleophilic substitution, often employing chloroacetyl chloride and thiol-containing intermediates. Triethylamine is commonly used to neutralize HCl byproducts .
  • Critical Parameters:
    • Temperature: 60–80°C for cyclization; room temperature for substitution.
    • Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates for heterocycle formation .
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol-DMF mixtures) ensures >95% purity .

Basic: Which analytical techniques are recommended for confirming structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Validates substituent positions (e.g., trifluoromethyl singlet at ~δ 120 ppm in ¹³C NMR) .
    • 2D NMR (COSY, HSQC): Resolves overlapping signals in the triazoloquinoxaline region .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98% for biological assays) using C18 columns and acetonitrile/water gradients .
  • Thermogravimetric Analysis (TGA): Assesses thermal stability (decomposition >250°C indicates suitability for high-temperature reactions) .

Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?

Answer:
Discrepancies often arise from:

  • Assay Variability: Differences in cell lines (e.g., HepG2 vs. MCF-7) or enzyme isoforms. Standardize protocols using guidelines like OECD TG 455 .
  • Solubility Issues: Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to improve bioavailability .
  • Data Normalization: Express IC₅₀ values relative to positive controls (e.g., doxorubicin for cytotoxicity) to enable cross-study comparisons .

Advanced: What strategies enhance target selectivity when modifying the compound’s structure?

Answer:

  • Substituent Engineering:

    Position Modification Impact Reference
    Triazole ringEthyl → PropylIncreases lipophilicity (logP +0.3) and kinase selectivity
    Phenyl groupChloro → FluoroReduces off-target binding in CYP450 assays
  • Computational Modeling:

    • Docking studies (AutoDock Vina) identify key interactions (e.g., hydrogen bonds with Ser123 of EGFR) .
    • MD simulations (>100 ns) assess stability of ligand-target complexes .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

  • Catalyst Screening:
    • Pd/C (5% w/w) improves coupling efficiency in Suzuki-Miyaura reactions for aryl group introduction .
    • Microwave-assisted synthesis reduces reaction time (30 mins vs. 12 hrs) for cyclization steps .
  • Process Monitoring:
    • In-situ FTIR tracks intermediate formation (e.g., disappearance of carbonyl peaks at 1700 cm⁻¹) .
    • Design of Experiments (DoE) identifies optimal molar ratios (e.g., 1.2:1 thiol:chloroacetamide) .

Advanced: What in vitro and in vivo models are appropriate for evaluating its anti-inflammatory potential?

Answer:

  • In Vitro:
    • NF-κB Inhibition: LPS-stimulated RAW264.7 macrophages; measure IL-6 suppression via ELISA .
    • COX-2 Selectivity: Compare IC₅₀ against COX-1/COX-2 isoforms using fluorometric assays .
  • In Vivo:
    • Rodent Models: Carrageenan-induced paw edema (dose: 10–50 mg/kg, oral) with indomethacin as control .
    • Toxicity Screening: Acute toxicity (OECD 423) and hepatotoxicity markers (ALT/AST levels) .

Advanced: How do structural features influence metabolic stability in hepatic microsomes?

Answer:

  • Metabolic Hotspots:
    • Triazole Ring: Prone to CYP3A4-mediated oxidation; deuteriation at C-1 reduces clearance by 40% .
    • Trifluoromethyl Group: Enhances stability (t₁/₂ > 120 mins in human microsomes vs. 30 mins for non-fluorinated analogs) .
  • Experimental Design:
    • Incubate with NADPH-fortified microsomes (37°C, 1 hr), quantify parent compound via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.